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molecular formula C6H9N3 B117980 N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE CAS No. 155617-64-4

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE

Cat. No. B117980
M. Wt: 123.16 g/mol
InChI Key: KRBWXOMZUGNOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247430B2

Procedure details

To a mixture of 2-aminoisonicotinonitrile (0.043 mol) and Pd/C (10%, 6.00 g) was added Et3N (40.0 mL) and EtOH (160.0 mL) in a parr bottle and hydrogenated at 50 psi for 12 h. Crude mixture was filtered through Celite®, concentrated under vacuo and dried under high vacuum to yield compound.
Quantity
0.043 mol
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)C#N.C[CH2:11][N:12](CC)CC>[Pd].CCO>[NH2:1][C:2]1[CH:3]=[C:4]([NH:12][CH3:11])[CH:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
0.043 mol
Type
reactant
Smiles
NC=1C=C(C#N)C=CN1
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
160 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Crude mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to yield compound

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=NC=CC(=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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